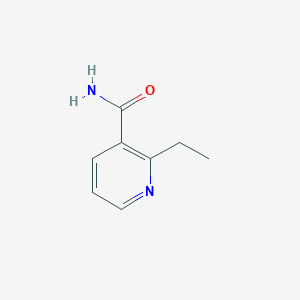

6-Methylnicotinamide

説明

6-Methylnicotinamide belongs to the class of organic compounds known as nicotinamides. These are heterocyclic aromatic compounds containing a pyridine ring substituted at position 3 by a carboxamide group. This compound is soluble (in water) and a very weakly acidic compound (based on its pKa). This compound has been primarily detected in urine.

This compound is a pyridinecarboxamide. It derives from a nicotinamide.

科学的研究の応用

皮膚の老化と色素沈着の抑制

MNAMは、皮膚の健康に大きな影響を与えることがわかっています。 細胞内のNAD+プールとミトコンドリアのエネルギー代謝を回復させ、酸化ストレスと炎症反応を軽減し、細胞外マトリックスと皮膚のバリア機能を強化し、皮膚の色素沈着プロセスを抑制する . MNAMを単独で、または他の有効成分と組み合わせて局所的に使用すると、臨床試験において皮膚の老化と色素沈着の進行を抑制することが示されています .

抗炎症作用

MNAMとその代謝産物(NMNなど)は、さまざまな実験モデルにおいて抗炎症作用を発揮することが示されています . これは、その代謝産物の生物学的活性も考慮すると、化粧品への応用が期待される候補物質となっています .

高脂肪食および加齢に伴う難聴からの保護

研究によると、MNAMは、高脂肪食および加齢に伴う難聴に対して保護効果があることが示されています . これは、Sirtuin 1タンパク質の適度な過剰発現によって達成されます . MNAMの補給によって誘導される蝸牛のSIRT1およびSIRT3の発現の上昇は、高脂肪食と加齢によって促進される難聴を曖昧にする可能性があります .

代謝と老化における役割

MNAMは、哺乳類の健康と病気の発症において重要な役割を果たしており、代謝、癌の発症、老化など、最も複雑な生理学的プロセスにしばしば関連付けられています .

寿命延長における意義

MNAMは、そのミトホルメシス効果を通じて達成される寿命延長に意義を持っています . これは、老年学分野における研究の潜在的な候補物質となっています。

加齢性難聴(ARHL)予防のための潜在的な治療薬

作用機序

Target of Action

6-Methylnicotinamide (6-MNA) is a derivative of nicotinamide, an endogenous metabolite . It is involved in multiple important biochemical reactions in the human body .

Mode of Action

It is known that it participates in the formation of nad and nadp , which play vital roles in cellular respiration and glucose metabolism. These coenzymes are involved in redox reactions, carrying electrons from one reaction to another. The reduction (gain of electrons) of NAD and NADP is crucial in many metabolic processes.

Biochemical Pathways

6-MNA is involved in the metabolic pathways related to the metabolism of NAD and NADP . These coenzymes are essential in the redox reactions in the body, particularly in the metabolic pathways of glucose, fatty acids, and amino acids. They play a critical role in the generation of ATP, the main energy currency of the cell.

Pharmacokinetics

It is known that 6-mna is an endogenous metabolite, suggesting that it is likely to be well-absorbed and distributed in the body . It is also known to be excreted in the urine .

Result of Action

The primary result of 6-MNA’s action is its involvement in the formation of NAD and NADP, contributing to cellular energy metabolism . A sudden increase of 6-mna in the acute stages of intracerebral hemorrhage (ich) has been reported to exacerbate neurological damages .

Action Environment

The action of 6-MNA can be influenced by various environmental factors. For instance, the levels of 6-MNA can be affected by the nutritional status of the individual, particularly the intake of Vitamin B3, as 6-MNA is a metabolite of this vitamin . Furthermore, certain pathological conditions, such as intracerebral hemorrhage, can cause a sudden increase in 6-MNA levels, leading to exacerbated neurological damage .

生化学分析

Biochemical Properties

6-Methylnicotinamide is a member of the vitamin B3 family and participates in numerous important biochemical reactions . It acts as a crucial coenzyme involved in the process of cellular energy metabolism, contributing to the formation of NAD (Nicotinamide Adenine Dinucleotide) and NADP (Nicotinamide Adenine Dinucleotide Phosphate). These coenzymes play vital roles in human respiratory function and glucose metabolism .

Cellular Effects

In the acute stages of intracerebral hemorrhage, a sudden increase in this compound can exacerbate neurological damage . High levels of this compound can alter cellular NAM and SAM levels, affecting NAD±dependent redox reactions, signaling pathways, and remodeling cellular epigenetic states .

Molecular Mechanism

This compound, as a derivative of nicotinamide, is involved in the NAD salvage pathway. The rate-limiting enzyme in this pathway is nicotinamide phosphoribosyltransferase (NAMPT), which catalyzes the condensation of nicotinamide and phosphoribosyl pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN), followed by the production of NAD .

Temporal Effects in Laboratory Settings

The aerosol transfer efficiency of this compound was found to be similar to that of nicotine in laboratory settings . Archival pharmacological data indicates that this compound is similar in potency and binding affinity to that of nicotine in in vivo and ex vivo models .

Dosage Effects in Animal Models

In animal models, the administration of nicotinamide mononucleotide (NMN), a precursor of NAD+, has been shown to alleviate or even reverse age-related conditions by stimulating NAD+ metabolism

Metabolic Pathways

This compound is involved in the NAD salvage pathway, a critical metabolic pathway in mammals. This pathway is responsible for the conversion of nicotinamide into NAD+, an essential coenzyme for various critical cellular functions .

特性

IUPAC Name |

6-methylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-5-2-3-6(4-9-5)7(8)10/h2-4H,1H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJXDURUAYOKSIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00219877 | |

| Record name | 6-Methylnicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00219877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6960-22-1 | |

| Record name | 6-Methylnicotinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6960-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methylnicotinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006960221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6960-22-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69797 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methylnicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00219877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methylnicotinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

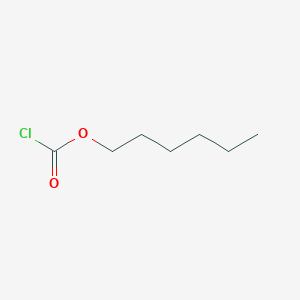

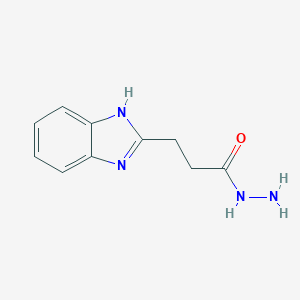

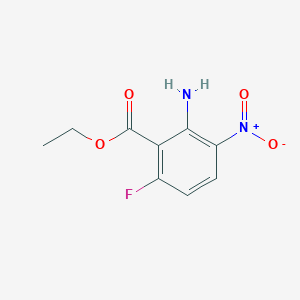

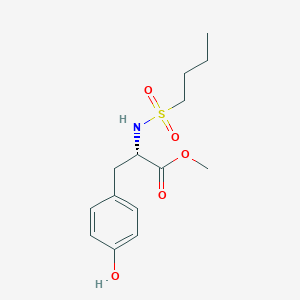

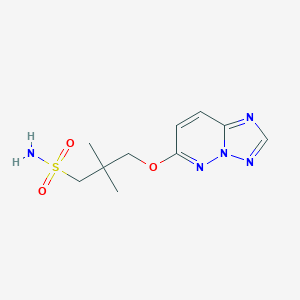

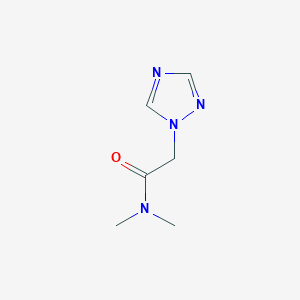

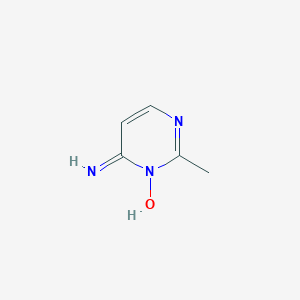

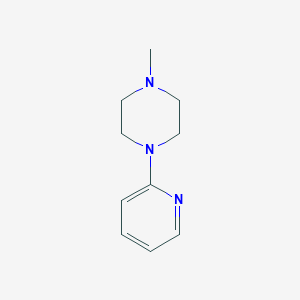

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,4-Dithiaspiro[4.4]nonane-6-methanol](/img/structure/B127908.png)

![1-Cyclopropyl-3-[2-(methylsulfonyl)-4-(trifluoromethyl)phenyl]-1,3-propanedione](/img/structure/B127927.png)